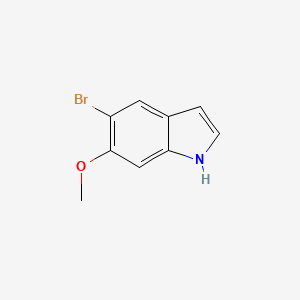

5-Bromo-6-methoxy-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHWSVLYUXYJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Bromo-6-methoxy-1H-indole: From Core Properties to Advanced Pharmaceutical Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active molecules.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a frequent feature in drugs targeting a wide range of diseases. However, the true potential of the indole core is unlocked through precise functionalization of its carbocyclic and pyrrolic rings.

This guide focuses on a particularly valuable building block: 5-Bromo-6-methoxy-1H-indole (CAS Number: 177360-11-1) . The strategic placement of a bromine atom at the C5 position and a methoxy group at the C6 position transforms the simple indole into a highly versatile precursor for complex molecular architectures. The bromine serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the electron-donating methoxy group modulates the electronic landscape of the indole ring, influencing its reactivity and potential interactions with biological targets. This technical guide provides an in-depth analysis of this compound, from its fundamental properties to its application in the synthesis of next-generation therapeutics, particularly in the field of oncology.[3][4]

Section 1: Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 177360-11-1 | |

| Molecular Formula | C₉H₈BrNO | |

| Molecular Weight | 226.07 g/mol | |

| Appearance | Typically an off-white to brown solid | General Knowledge |

| Melting Point | Not consistently reported in literature; requires experimental determination. | N/A |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in water. | General Chemical Principles |

| SMILES | COc1cc(Br)cc2c1[nH]cc2 | General Knowledge |

Section 2: Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of the C5-bromo substituent is its reactivity in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is an indispensable tool in modern drug discovery.[5] This reaction is prized for its high functional group tolerance, mild conditions, and the vast commercial availability of boronic acids, allowing for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[5]

For this compound, this reaction enables the direct attachment of a wide array of aromatic and heteroaromatic systems at the C5 position, a critical modification for tuning the biological activity of the resulting molecule, particularly in the development of kinase inhibitors.[6][7]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust, generalized procedure. Note: Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging or specific boronic acids.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2–1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture (4:1))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add the anhydrous solvent mixture (e.g., Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

-

Reaction: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80-110 °C. For microwave-assisted reactions, temperatures around 100-140 °C for 20-40 minutes are common and can significantly shorten reaction times.[8]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-6-methoxy-1H-indole.

Section 3: Applications in Drug Discovery - Targeting Kinase Signaling in Oncology

The dysregulation of protein kinase signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[7] Indole derivatives have been successfully developed as inhibitors for a range of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others within the MAPK/ERK and PI3K/Akt pathways.[7][9][10]

This compound is an exemplary starting material for generating libraries of potential kinase inhibitors. The C5-aryl group, introduced via the Suzuki reaction, can be designed to occupy the hydrophobic ATP-binding pocket of a target kinase. The indole nitrogen and other functionalities can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for type I and type II inhibitors. The C6-methoxy group can further influence binding affinity and selectivity through subtle electronic and steric effects.

One of the most critical pathways in cancer is the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pathways like RAS/RAF/MEK/ERK, which ultimately drive cell proliferation. Many successful cancer therapies, such as erlotinib, function by inhibiting the EGFR tyrosine kinase.[9] 5-Bromoindole derivatives have been specifically investigated as scaffolds for novel EGFR inhibitors.[10]

Section 4: Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers specializing in research and development compounds. This accessibility is crucial for its widespread use in both academic and industrial laboratories.

| Supplier | Product Code (Example) | Website (URL) |

| Biosynth | CHA36011 | |

| Shanghai Amole Biotechnology | N/A | [Link] |

| BLD Pharm | N/A |

Note: Availability and product codes are subject to change. Please consult the supplier's website for the most current information.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its pre-installed functionalities—a versatile bromine handle for diversification and a methoxy group for electronic modulation—make it an ideal starting point for constructing complex molecules with high therapeutic potential. Its demonstrated utility in the synthesis of kinase inhibitors highlights its importance in modern oncology drug discovery. By leveraging robust synthetic methodologies like the Suzuki-Miyaura coupling, researchers can efficiently explore vast chemical space, accelerating the journey from a simple building block to a life-saving therapeutic.

References

-

MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PubMed Central. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Indole Derivatives as Anti-Lung Cancer Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from [Link]

-

Hindawi. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Retrieved from [Link]

Sources

- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic data for 5-Bromo-6-methoxy-1H-indole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromo-6-methoxy-1H-indole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic characterization of this compound, a substituted indole derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of a complete, publicly verified dataset for this specific molecule, this document synthesizes predicted spectral data with established spectroscopic principles and comparative data from closely related analogs. We present an authoritative overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols are detailed to ensure reproducibility, and key structural and mechanistic features are visualized to facilitate a deeper understanding. This guide serves as a foundational resource for researchers involved in the synthesis, identification, and quality control of this compound.

Molecular Structure and Overview

This compound (C₉H₈BrNO) is a heterocyclic aromatic compound. The indole core is substituted at the C5 position with a bromine atom and at the C6 position with a methoxy group. These substituents significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. The bromine atom acts as an electron-withdrawing group via induction, while the methoxy group is electron-donating through resonance. This interplay dictates the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

The structure and standard numbering convention for the indole ring are depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is predicted to show distinct signals for each of the eight protons. The electron-donating methoxy group and the electron-withdrawing bromine atom create a unique electronic environment that influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N1-H | ~8.1 - 8.3 | Broad Singlet (br s) | - | 1H |

| C4-H | ~7.6 | Singlet (s) | - | 1H |

| C2-H | ~7.2 | Doublet of doublets (dd) | J ≈ 3.1, 0.9 | 1H |

| C7-H | ~7.0 | Singlet (s) | - | 1H |

| C3-H | ~6.4 | Doublet of doublets (dd) | J ≈ 3.1, 2.0 | 1H |

| OCH₃ | ~3.9 | Singlet (s) | - | 3H |

Causality and Interpretation:

-

N1-H: The indole N-H proton typically appears as a broad singlet far downfield due to its acidic nature and nitrogen's electronegativity.

-

Aromatic Protons (C4-H, C7-H): The protons at C4 and C7 are predicted to be singlets. The C4 proton is deshielded by the adjacent bromine atom, shifting it downfield. The C7 proton is shielded by the adjacent methoxy group, moving it slightly upfield.

-

Pyrrole Ring Protons (C2-H, C3-H): These protons on the five-membered ring will appear as doublets of doublets, coupled to each other and showing long-range coupling to the N-H proton.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C6 | ~155 | Attached to electron-donating -OCH₃ group |

| C7a | ~132 | Bridgehead carbon |

| C3a | ~129 | Bridgehead carbon |

| C2 | ~124 | Standard indole C2 position |

| C4 | ~115 | Influenced by adjacent Br |

| C5 | ~114 | Carbon bearing the bromine atom (ipso-carbon) |

| C7 | ~103 | Shielded by adjacent -OCH₃ group |

| C3 | ~101 | Standard indole C3 position |

| OCH₃ | ~56 | Aliphatic methoxy carbon |

Causality and Interpretation:

-

The carbon directly attached to the electronegative oxygen of the methoxy group (C6) is the most deshielded among the aromatic carbons.

-

The carbon bearing the bromine atom (C5) is significantly influenced by the heavy atom effect.

-

The chemical shifts of C4 and C7 are strongly affected by the neighboring substituents. Comparison with the spectrum of 5-bromoindole, which lacks the methoxy group, would highlight the significant shielding effect of the -OCH₃ group on the C6 and C7 positions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-O bonds.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H (Methoxy) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| ~1250 and ~1050 | C-O Stretch | Aryl-Alkyl Ether |

Interpretation:

-

A prominent, relatively sharp peak around 3400 cm⁻¹ is a hallmark of the N-H stretching vibration of the indole ring.[2]

-

The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure.

-

Strong bands in the "fingerprint region," particularly the C-O stretching vibrations of the aryl-alkyl ether, provide definitive evidence for the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation |

|---|---|

| 225 / 227 | [M]⁺ and [M+2]⁺ molecular ion peaks |

| 210 / 212 | Loss of a methyl group (-CH₃) |

| 182 / 184 | Loss of a methyl group and carbon monoxide (-CH₃, -CO) |

| 146 | Loss of a bromine atom (-Br) |

Interpretation and Fragmentation:

-

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 225 and 227, respectively.[3] This is a definitive indicator of a monobrominated compound.

-

Fragmentation Pathway: A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group to form a stable radical cation at m/z 210/212. Subsequent loss of carbon monoxide (CO) is also a common pathway for methoxy-substituted aromatic compounds. The loss of the bromine atom to give a fragment at m/z 146 is also expected.

References

Physical characteristics of 5-Bromo-6-methoxy-1H-indole

An In-Depth Technical Guide to the Physicochemical and Spectroscopic Properties of 5-Bromo-6-methoxy-1H-indole

Section 1: Introduction and Molecular Overview

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Its electron-rich bicyclic system allows for a wide range of chemical modifications, making it a "privileged scaffold" in drug discovery. This guide focuses on a specific derivative, this compound, a compound of interest for synthetic chemists and drug development professionals as a versatile building block.

The introduction of a bromine atom at the C-5 position and a methoxy group at the C-6 position significantly modulates the electronic properties and reactivity of the indole ring. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the electron-donating methoxy group influences the regioselectivity of electrophilic substitution reactions. This guide provides a comprehensive overview of the core physical characteristics, predictive spectroscopic signatures, and essential handling protocols for this compound, grounded in established chemical principles and data from related structures.

Caption: Structure of this compound with IUPAC numbering.

Section 2: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in experimental settings, influencing everything from reaction conditions to purification and storage. The properties for this compound are summarized below. While experimental data for this specific isomer is scarce in public literature, properties can be reliably inferred from data on closely related analogues and computational predictions.

| Property | Value | Source |

| CAS Number | 177360-11-1 | [2] |

| Molecular Formula | C₉H₈BrNO | [2][3] |

| Molecular Weight | 226.07 g/mol | [2][3] |

| Monoisotopic Mass | 224.97893 Da | [3] |

| Appearance | Expected to be a beige or off-white solid powder | [4] |

| Melting Point | Data not available; likely a solid at room temperature | [2][5] |

| Boiling Point | Data not available | [2][5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and poorly soluble in water. | N/A |

| Predicted XLogP3 | 2.7 | [6] |

Stability and Storage: Indole derivatives can be sensitive to light and air. For long-term viability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen).[7][8] For maximum stability, storage at low temperatures (-20°C) is recommended.[4][9]

Section 3: Spectroscopic Signature Analysis

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a synthesized compound. The following sections provide a predictive guide to the key spectroscopic features of this compound, based on established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The N-H proton will likely appear as a broad singlet far downfield (>8.0 ppm). The aromatic region should display four signals: H2 and H3 on the pyrrole ring, and H4 and H7 on the benzene ring. The methoxy group will present as a sharp singlet around 3.9 ppm.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should exhibit 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and mass. The methoxy carbon will appear upfield (~56 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

N-H Stretch: A moderate to sharp band around 3400-3300 cm⁻¹, characteristic of the indole N-H bond.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals from the methoxy group just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-O Ether Stretch: A strong, characteristic band in the 1250-1050 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically between 600-500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet.

-

Molecular Ion (M⁺): A pair of peaks at m/z ≈ 225 and m/z ≈ 227, with nearly equal intensity.

-

Fragmentation: Common fragmentation patterns for indoles involve the loss of small molecules like HCN or radicals from the side chains.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | δ (ppm): ~8.1 (br s, 1H, N-H), ~7.5 (s, 1H, H4), ~7.2 (m, 1H, H2), ~7.1 (s, 1H, H7), ~6.5 (m, 1H, H3), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR | δ (ppm): ~150 (C6-O), ~135 (C7a), ~130 (C3a), ~125 (C2), ~120 (C4), ~115 (C5-Br), ~105 (C7), ~100 (C3), ~56 (OCH₃) |

| FT-IR | ν (cm⁻¹): ~3350 (N-H), ~2950 (C-H aliph.), ~1600 (C=C arom.), ~1220 (C-O asym.), ~550 (C-Br) |

| Mass Spec (EI) | m/z: 227 (M⁺, ⁸¹Br), 225 (M⁺, ⁷⁹Br) - in ~1:1 ratio |

Section 4: Protocol for Synthesis and Characterization

While the primary focus is on physical properties, understanding the synthesis and subsequent characterization provides a complete picture for the research scientist. This section outlines a plausible synthetic strategy and a rigorous workflow for validation.

Synthetic Strategy

A common approach to constructing substituted indoles is through Fischer indole synthesis or modifications of pre-existing indole scaffolds. A plausible route to this compound could involve the regioselective bromination of 6-methoxy-1H-indole. The methoxy group is an ortho-, para-director; since the ortho- positions (C5 and C7) are available, a mixture of products is possible. Controlling the reaction conditions (solvent, temperature, brominating agent) is key to achieving selectivity for the C5 position.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Quality Control & Characterization

This protocol provides a self-validating system to confirm the identity and purity of a synthesized batch of this compound.

Objective: To confirm the structure and assess the purity of the final product.

Methodology:

-

Thin-Layer Chromatography (TLC):

-

Dissolve a small sample of the crude and purified product in a suitable solvent (e.g., ethyl acetate).

-

Spot on a silica gel TLC plate alongside the starting material (6-methoxy-1H-indole).

-

Elute with a solvent system (e.g., 30% Ethyl Acetate in Hexane).

-

Visualize under UV light (254 nm).

-

Validation: The purified product should appear as a single spot with a different Rf value than the starting material.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Validation: The obtained spectra must match the predicted chemical shifts, splitting patterns, and integration values outlined in Section 3. The absence of signals corresponding to starting materials or solvents confirms purity.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the product.

-

Analyze using a mass spectrometer (e.g., via GC-MS or direct infusion ESI).

-

Validation: The spectrum must show the characteristic 1:1 doublet for the molecular ion at m/z 225/227, confirming the correct mass and the presence of one bromine atom.

-

-

Melting Point Analysis:

-

If the product is a crystalline solid, determine its melting point.

-

Validation: A sharp melting point range (e.g., within 1-2°C) is indicative of high purity.

-

Caption: Self-validating workflow for product characterization.

Section 5: Safety, Handling, and Storage

As a halogenated aromatic amine derivative, this compound requires careful handling. The following guidelines are based on safety data for structurally similar compounds.[4][10]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[8]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]

-

Skin Contact: Wash off immediately with soap and plenty of water.[4]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

-

Ingestion: Wash out mouth with water and seek immediate medical attention.[7]

-

-

Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and strong acids.[4][8] Keep the container tightly closed and protected from light.

Section 6: Conclusion

This compound stands as a valuable synthetic intermediate, characterized by its unique combination of functional groups. Its identity and purity are reliably confirmed through a multi-technique spectroscopic approach, with mass spectrometry providing a definitive signature via the bromine isotopic pattern, and NMR spectroscopy elucidating the precise arrangement of atoms. Proper handling and storage are paramount to maintaining its integrity and ensuring laboratory safety. This guide serves as a foundational resource for researchers, providing the core technical data and procedural insights necessary to effectively utilize this compound in their synthetic and drug discovery endeavors.

Section 7: References

-

Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from

-

SAFETY DATA SHEET - Fisher Scientific. (2009-09-22). Retrieved from

-

SAFETY DATA SHEET - Fisher Scientific. (2010-10-15). Retrieved from

-

5 - SAFETY DATA SHEET. (2021-12-24). Retrieved from

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from

-

4-bromo-6-methoxy-1H-indole | C9H8BrNO | CID 24728026 - PubChem. (n.d.). Retrieved from

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). Retrieved from

-

5-Bromoindole 99 10075-50-0 - Sigma-Aldrich. (n.d.). Retrieved from

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016-07-28). Retrieved from

-

A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D - Taylor & Francis Online. (2020-02-03). Retrieved from

-

This compound (C9H8BrNO) - PubChemLite. (n.d.). Retrieved from

-

1H-INDOLE, 5-BROMO-6-METHOXY- Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com. (2025-09-17). Retrieved from

-

2-bromo-5-methoxy-1H-indole - C9H8BrNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Retrieved from

-

A manifold implications of indole and its derivatives: A brief Review. (n.d.). Retrieved from

-

5-Bromoindole, 98.0% - GoldBio. (n.d.). Retrieved from

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. 1H-INDOLE, 5-BROMO-6-METHOXY- Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-bromo-6-methoxy-1H-indole | C9H8BrNO | CID 24728026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. goldbio.com [goldbio.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Ascendant Role of 5-Bromo-6-methoxy-1H-indole in Modern Medicinal Chemistry: A Technical Guide

The indole nucleus stands as a cornerstone in the architecture of biologically active molecules, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3][4][5] Its versatile framework allows for a multitude of chemical modifications, enabling the fine-tuning of pharmacological properties. Among the vast array of substituted indoles, 5-Bromo-6-methoxy-1H-indole has emerged as a particularly valuable scaffold for drug discovery and development. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and burgeoning applications in medicinal chemistry, offering a critical resource for researchers, scientists, and professionals in the field.

The strategic placement of a bromine atom at the 5-position and a methoxy group at the 6-position of the indole ring imparts a unique combination of physicochemical properties. The electron-withdrawing nature of the bromine atom and the electron-donating methoxy group create a distinct electronic environment that influences the molecule's reactivity and its interactions with biological targets. This guide will delve into the nuances of this important molecule, from its rational synthesis to its potential as a precursor for novel therapeutic agents.

Synthesis and Spectroscopic Characterization

The efficient and regioselective synthesis of this compound is paramount for its utilization in drug discovery programs. While various methods for indole synthesis exist, a common approach for constructing this specific derivative involves a multi-step sequence starting from commercially available precursors. A representative synthetic pathway is outlined below.

General Synthetic Protocol:

A plausible synthetic route can be adapted from methodologies reported for similar substituted indoles, such as the synthesis of 6-bromo-5-methoxy-1H-indole derivatives.[6] The synthesis would likely begin with a suitable methoxy-substituted aniline, followed by protection, cyclization to form the indole ring, and subsequent regioselective bromination.

Step 1: N-Protection of 4-Methoxyaniline. The starting material, 4-methoxyaniline, is protected to prevent unwanted side reactions at the nitrogen atom. Acetylation with acetic anhydride is a common and effective method.

Step 2: Nitration. The protected aniline is then nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the acetylamino and methoxy groups will guide the nitro group to the desired position.

Step 3: Reduction of the Nitro Group. The nitro group is reduced to an amine, typically through catalytic hydrogenation or using a reducing agent like tin(II) chloride.

Step 4: Fischer Indole Synthesis. The resulting diamine can then undergo a Fischer indole synthesis with a suitable ketone or aldehyde, such as pyruvic acid, to construct the indole ring.

Step 5: Bromination. The final step is the regioselective bromination of the 6-methoxy-1H-indole intermediate. The position of bromination is directed by the existing substituents on the benzene ring.

Step 6: Deprotection (if necessary). If a protecting group was used on the indole nitrogen, it would be removed in the final step to yield this compound.

Caption: A plausible synthetic route to this compound.

Spectroscopic Data Summary

The unambiguous characterization of this compound and its synthetic intermediates is crucial for ensuring purity and confirming its structure. A combination of spectroscopic techniques is employed for this purpose.[7]

| Spectroscopic Technique | Expected Data for this compound |

| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the eight aromatic carbons and one methoxy carbon, with chemical shifts influenced by the bromine and methoxy substituents. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₉H₈BrNO, and a characteristic isotopic pattern due to the presence of bromine.[8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H aromatic stretches, C-O ether stretch, and C-Br stretch. |

Chemical Reactivity and Derivatization Potential

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the bromo and methoxy groups on the benzene portion of this compound modulates this reactivity. The methoxy group is an activating, ortho-para director, while the bromine is a deactivating, ortho-para director. Their combined influence dictates the regioselectivity of further functionalization.

This substituted indole is a versatile building block for creating a library of derivatives. The nitrogen of the indole ring can be alkylated or acylated, and the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions open up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.

Caption: Potential inhibition of receptor tyrosine kinase signaling by a this compound derivative.

Antimicrobial and Antiviral Activities

The indole nucleus is also a key pharmacophore in the development of antimicrobial and antiviral agents. [2][5]Halogenated indoles, in particular, have shown promise in combating drug-resistant bacteria. [2]The presence of the bromine atom in this compound suggests that its derivatives could be explored for their efficacy against a range of microbial pathogens.

Neuroprotective Effects

Indole derivatives have been investigated for their potential in treating neurodegenerative diseases. Some indoles have been shown to activate the Nrf2-ARE pathway, which plays a crucial role in protecting neurons from oxidative stress. [2]The unique electronic properties of this compound make it an interesting candidate for the development of novel neuroprotective agents.

Future Perspectives

This compound represents a promising and versatile scaffold for the development of new therapeutic agents. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the design of novel drugs targeting a wide range of diseases. Future research should focus on the synthesis and biological evaluation of a broader library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical and clinical development. The continued exploration of this fascinating molecule holds great promise for advancing the field of medicinal chemistry and addressing unmet medical needs.

References

- Nishimura, Y., Esaki, T., Isshiki, Y., Sato, H., et al. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. ResearchGate. Retrieved from https://www.researchgate.net/figure/Synthesis-of-5-bromo-indole-derivatives-Reagent-and-conditions-a-R-Cl-or-R-OTs-NaI_fig1_318854894

- BenchChem. (2025). The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review. BenchChem. Retrieved from https://www.benchchem.com/product/b2018

- BenchChem. (2025). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. BenchChem. Retrieved from https://www.benchchem.com/product/b2017

- BenchChem. (2025). Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates. BenchChem. Retrieved from https://www.benchchem.com/product/b2017/spectroscopic-analysis

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1338-1353.

- National Center for Biotechnology Information. (n.d.). 5-Bromoindole. PubChem Compound Database. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24905

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-6-methoxy-1h-indole

- Kumar, S., Singh, B., & Sharma, A. (2020). A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D.

- Biosynth. (n.d.). This compound. Biosynth. Retrieved from https://www.biosynth.com/p/CHA36011/5-bromo-6-methoxy-1h-indole

- ChemSynthesis. (2025). 2-bromo-5-methoxy-1H-indole. ChemSynthesis. Retrieved from https://www.chemsynthesis.com/base/chemical-structure-177360-11-1.html

- Al-Ostath, A. I., & El-Emam, A. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2588.

- El-Sayed, S. E., Abdelaziz, N. A., Ali, A., Alshahrani, M. Y., Aboshanab, K. M., & El-Housseiny, G. S. (2025). Synthesis, reactivity and biological properties of methoxy-activated indoles. Journal of the Iranian Chemical Society, 22(1), 161-196.

- SpectraBase. (n.d.). ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate. SpectraBase. Retrieved from https://spectrabase.com/spectrum/BLM7pWaAo68

- Tumey, L. N., et al. (2009). Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry, 52(19), 6381-6391.

- Mane, Y. D., Patil, S. S., Biradar, D. O., & Khade, B. C. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.

- Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Retrieved from https://phys.org/news/2025-08-indole-chemistry-breakthrough-doors-effective.html

- ChemicalBook. (n.d.). 1H-INDOLE, 5-BROMO-6-METHOXY-. ChemicalBook. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82544778.htm

- ACS Publications. (n.d.). Organic Letters Ahead of Print. ACS Publications.

- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181.

- GoldBio. (n.d.). 5-Bromoindole, 98.0%. GoldBio. Retrieved from https://www.goldbio.com/product/1225/5-bromoindole-98-0.html

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

- El-Sayed, S. E., et al. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. PLoS ONE, 20(4), e0298822.

- ResearchGate. (2025). Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers. ResearchGate. Retrieved from https://www.researchgate.

- National Center for Biotechnology Information. (n.d.). Ethnomedicinal Uses, Phytochemistry, Pharmacological Activities, and Toxicology of the Subfamily Gomphrenoideae (Amaranthaceae): A Comprehensive Review. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8910243/

- MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. MDPI. Retrieved from https://www.mdpi.com/1420-3049/27/19/6276

- National Center for Biotechnology Information. (2022). The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8882042/

- National Center for Biotechnology Information. (2025). Current advances on the phytochemistry, pharmacology, quality control and applications of Anoectochilus roxburghii. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10762024/

Sources

Methodological & Application

Topic: Utilizing 5-Bromo-6-methoxy-1H-indole in Suzuki-Miyaura Cross-Coupling Reactions

An Application Note and Protocol for Researchers

Introduction: The Strategic Importance of the 6-Methoxyindole Scaffold

The indole nucleus is a cornerstone structural motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and pharmaceuticals. Specifically, the 6-methoxyindole scaffold is a key component in compounds exhibiting a wide range of biological activities, from antiviral to anticancer agents. The ability to functionalize this core at the C5 position via carbon-carbon bond formation is critical for generating molecular diversity in drug discovery programs and for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds. Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the commercial availability of a vast library of organoboron reagents. This application note provides a detailed guide for researchers on the successful application of 5-Bromo-6-methoxy-1H-indole as a substrate in Suzuki-Miyaura coupling, offering mechanistic insights, a robust experimental protocol, and a guide to optimization and troubleshooting.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid) with an organic halide. The catalytic cycle, which is the heart of the transformation, involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. A base is essential for the reaction, as it activates the organoboron reagent to facilitate the transmetalation step.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate species) is transferred to

5-Bromo-6-methoxy-1H-indole: A Strategic Building Block for Modern Medicinal Chemistry

Introduction: The Privileged Indole Scaffold and the Strategic Advantage of 5-Bromo-6-methoxy-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and versatile chemical handles make it a "privileged scaffold" for drug discovery. The strategic introduction of substituents onto the indole ring can profoundly modulate a molecule's pharmacological profile. This compound emerges as a particularly valuable building block, offering a unique combination of features for the synthesis of novel therapeutic agents.

The bromine atom at the 5-position serves as a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties, enabling extensive exploration of the chemical space around the indole core. The electron-donating methoxy group at the 6-position influences the electronic properties of the indole ring, which can be crucial for tuning the binding affinity of a molecule to its biological target. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of medicinally relevant compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis, including reaction monitoring and product characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 90-94 °C |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane |

Spectroscopic Characterization:

While a publicly available, fully assigned NMR spectrum for this compound is limited, the expected chemical shifts can be predicted based on the analysis of closely related analogs such as 5-bromoindole and various methoxy-substituted indoles.[2][3][4]

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

-

~11.1 ppm (br s, 1H): N-H proton of the indole ring.

-

~7.5-7.7 ppm (s, 1H): H-4 proton, deshielded by the adjacent bromine atom.

-

~7.2-7.4 ppm (m, 1H): H-2 proton.

-

~7.0-7.2 ppm (s, 1H): H-7 proton.

-

~6.3-6.5 ppm (m, 1H): H-3 proton.

-

~3.8 ppm (s, 3H): Methoxy (OCH₃) protons.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

-

~154 ppm: C-6 (carbon attached to the methoxy group).

-

~136 ppm: C-7a.

-

~129 ppm: C-3a.

-

~124 ppm: C-2.

-

~114 ppm: C-7.

-

~113 ppm: C-5 (carbon attached to the bromine atom).

-

~102 ppm: C-3.

-

~95 ppm: C-4.

-

~56 ppm: Methoxy (OCH₃) carbon.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds. These transformations are fundamental in modern drug discovery for generating libraries of analogs for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-methoxy-1H-indoles

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide.[5] This reaction is instrumental for introducing aryl or heteroaryl substituents at the 5-position of the indole core, a common strategy in the design of kinase inhibitors and other therapeutic agents.[6][7]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of 5-bromoindoles and is optimized for microwave-assisted synthesis, which can significantly reduce reaction times.[8]

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 226.07 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 | 0.05 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water | - | 1 mL | - |

| Microwave reaction vial (10 mL) with stir bar | - | - | - |

Step-by-Step Procedure:

-

To a 10 mL microwave reaction vial, add this compound (226 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C for 20-40 minutes with stirring.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methoxy-1H-indole.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-6-methoxy-1H-indoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the amination of aryl halides.[3][9][10][11] This reaction is particularly valuable in medicinal chemistry for the synthesis of N-arylindoles and other amino-substituted heterocycles, which are common motifs in biologically active molecules, including neuroprotective agents.[12][13][14][15]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromoindoles.[16][17] The choice of ligand is critical and may require optimization depending on the amine coupling partner.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 226.07 | 1.0 | 1.0 |

| Amine (Primary or Secondary) | - | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 915.72 | 0.02 | 0.02 |

| Xantphos | 578.68 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Toluene (anhydrous) | - | 5 mL | - |

| Schlenk tube with stir bar | - | - | - |

Step-by-Step Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Add this compound (226 mg, 1.0 mmol) and the desired amine (1.2 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-6-methoxy-1H-indole derivative.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Applications in the Synthesis of Bioactive Molecules

The strategic positioning of the bromo and methoxy groups makes this compound a valuable precursor for the synthesis of a variety of biologically active molecules.

Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The 5-position of the indole ring is frequently substituted with aryl or heteroaryl groups that can form key interactions within the ATP-binding pocket of kinases. The Suzuki-Miyaura coupling of this compound provides a direct route to such compounds.

Table 2: Examples of Indole-Based Kinase Inhibitors and the Relevance of 5-Aryl-6-methoxy-1H-indole Scaffolds

| Kinase Target | Example Inhibitor Scaffold | Rationale for using this compound |

| VEGFR/PDGFR/FGFR | Nintedanib (a 6-carboxyindole derivative) | The 6-methoxy group can be a precursor to or a bioisostere of the 6-carboxy group, influencing solubility and binding. The 5-aryl group introduced via Suzuki coupling can occupy the hydrophobic pocket of the kinase. |

| Bruton's Tyrosine Kinase (BTK) | 5-Substituted Oxindole Derivatives | The 5-position is critical for interaction with the kinase hinge region. 5-Aryl-6-methoxyindoles can be explored as oxindole bioisosteres. |

Neuroprotective Agents

There is growing interest in indole-based compounds for the treatment of neurodegenerative diseases. The methoxy group is a common feature in many neuroprotective agents, and the ability to introduce diverse substituents at the 5-position allows for the fine-tuning of properties such as blood-brain barrier permeability and target engagement. For instance, the neuroprotective agent (-)-P7C3-S243 contains a methoxy-substituted aminopyridine moiety, highlighting the potential of methoxy-containing aromatic systems in this therapeutic area.[12][15]

Conclusion

This compound is a highly versatile and strategic building block for medicinal chemistry. Its amenability to a range of palladium-catalyzed cross-coupling reactions, coupled with the electronic influence of the methoxy group, provides a powerful platform for the synthesis of diverse libraries of compounds for drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to unlock the potential of this valuable scaffold in the development of novel therapeutics for a wide range of diseases.

References

- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (URL: )

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

-

Synthesis of Indole Oligomers Via Iterative Suzuki Couplings - ACS. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

Supporting Information - Wiley-VCH. (URL: [Link])

-

Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - RSC Publishing. (URL: [Link])

-

Recent Progress Concerning the N-Arylation of Indoles - MDPI. (URL: [Link])

-

Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])

-

Efficient Palladium-Catalyzed N-Arylation of Indoles - Organic Chemistry Portal. (URL: [Link])

-

Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties - PMC - PubMed Central. (URL: [Link])

-

The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (URL: [Link])

-

Efficient Palladium-Catalyzed N-Arylation of Indoles | Organic Letters - ACS Publications. (URL: [Link])

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC. (URL: [Link])

-

Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease - PubMed. (URL: [Link])

-

(PDF) Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin -2-amine [(-)-P7C3-S243], with Improved Druglike Properties - ResearchGate. (URL: [Link])

Sources

- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: Applications of 5-Bromo-6-methoxy-1H-indole in the Synthesis of Anti-Cancer Agents

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous clinically approved anti-cancer drugs.[1][2] Its unique electronic properties and the ability of its derivatives to interact with various biological targets make it a fertile ground for the development of novel therapeutics.[3][4] Among the vast array of substituted indoles, 5-Bromo-6-methoxy-1H-indole has emerged as a particularly valuable building block for the synthesis of potent anti-cancer agents. The strategic placement of the bromo and methoxy groups provides a handle for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacological profiles.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of anti-cancer agents. We will delve into the synthetic versatility of this key intermediate, explore its application in the creation of tubulin polymerization inhibitors and kinase inhibitors, and provide step-by-step experimental procedures.

The Strategic Advantage of this compound

The utility of this compound in anti-cancer drug discovery stems from the distinct roles of its substituents. The methoxy group at the 6-position is a common feature in several potent anti-cancer agents, often contributing to enhanced binding affinity with target proteins.[5] The bromine atom at the 5-position is the key to its synthetic versatility. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[6][7][8] These reactions allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and amino moieties at the C5 position, facilitating the rapid generation of diverse compound libraries for biological screening.

Application in the Synthesis of Tubulin Polymerization Inhibitors

Microtubules are dynamic protein polymers that are essential for cell division, making them a prime target for anti-cancer therapies.[9] A significant class of indole-based anti-cancer agents functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10] The compound OXi8006, a potent inhibitor of tubulin assembly, features a 2-aryl-3-aroyl-6-methoxyindole core structure, highlighting the importance of the 6-methoxy substituent.[11][12] While the original synthesis of OXi8006 did not start with this compound, this starting material provides a convergent and flexible approach to novel analogues.

The general strategy involves the functionalization of the 5-position of the indole core to explore interactions with the colchicine binding site on tubulin. This can be achieved through a Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups.

Experimental Protocol: Synthesis of a 5-Aryl-6-methoxy-1H-indole Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

-

Add degassed 1,2-dimethoxyethane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-methoxy-1H-indole derivative.[1][4]

Causality behind Experimental Choices:

-

Palladium Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency in coupling a wide range of substrates. The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle.[1]

-

Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki-Miyaura reaction.[4]

-

Solvent System: The mixture of DME and water provides a homogenous solution for both the organic and inorganic reagents, facilitating the reaction. Degassing the solvent is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[3] The indole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine region of ATP.

The 5-bromo position of this compound can be functionalized to introduce substituents that can interact with the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity. The Buchwald-Hartwig amination is a powerful tool for this purpose, allowing for the introduction of a variety of primary and secondary amines.[8][14]

Experimental Protocol: Synthesis of a 5-(Arylamino)-6-methoxy-1H-indole Derivative via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an arylamine.

Materials:

-

This compound

-

Arylamine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube, add this compound (1.0 eq), the arylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in anhydrous toluene.

-

Evacuate and backfill the Schlenk tube with an inert gas three times.

-

Add the catalyst solution to the Schlenk tube.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(arylamino)-6-methoxy-1H-indole derivative.

Causality behind Experimental Choices:

-

Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the Buchwald-Hartwig amination of aryl bromides.[14] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is required to deprotonate the amine, forming the active aminating agent.

-

Solvent: Anhydrous toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst. It is crucial to use an anhydrous solvent to prevent quenching of the strong base.

Visualization of Synthetic Pathways and Biological Mechanisms

To visually represent the synthetic strategies and biological context discussed, the following diagrams are provided.

Synthetic Workflow for Diversification of this compound

Caption: Synthetic diversification of this compound.

Simplified Signaling Pathway for a Receptor Tyrosine Kinase Inhibitor

Caption: Inhibition of RTK signaling by an indole-based inhibitor.

Quantitative Data on Biological Activity

The following table summarizes the in vitro anti-proliferative activities of representative indole derivatives against various cancer cell lines. While specific data for compounds derived directly from this compound is limited in publicly available literature, the data for structurally related compounds provides a strong rationale for its use.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 | [15] |

| MDA-MB-231 (Breast) | 1.61 | [15] | |

| A549 (Lung) | 6.30 | [15] | |

| HeLa (Cervical) | 6.10 | [15] | |

| A375 (Melanoma) | 0.57 | [15] | |

| OXi8006 Analogue | SK-OV-3 (Ovarian) | 0.00345 | [11] |

| NCI-H460 (Lung) | Sub-micromolar | [11] | |

| DU-145 (Prostate) | Sub-micromolar | [11] |

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel anti-cancer agents. Its strategic substitution pattern allows for the efficient construction of diverse molecular architectures through robust and well-established cross-coupling methodologies. The application of this building block in the development of tubulin polymerization inhibitors and kinase inhibitors holds significant promise for the discovery of next-generation cancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable indole derivative.

References

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

-

Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. (2020). National Institutes of Health. Retrieved from [Link]

-

Design and synthesis of indole-based analogues of OXi8006 as inhibitors of tubulin polymerization and their incorporation as payloads in drug-linker constructs. (2023). Baylor University. Retrieved from [Link]

-

Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (2013). National Institutes of Health. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2021). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2025). National Institutes of Health. Retrieved from [Link]

-

Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. (2018). National Institutes of Health. Retrieved from [Link]

-

Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (2013). CoLab.

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). MDPI. Retrieved from [Link]

-

Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). (n.d.). ResearchGate. Retrieved from [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. (2025). PubMed. Retrieved from [Link]

-

Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. (n.d.). ResearchGate. Retrieved from [Link]

-

INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). CORE. Retrieved from [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). MDPI. Retrieved from [Link]

-

Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. Retrieved from [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. (2016). MDPI. Retrieved from [Link]

-

recent advance in anti-cancer activity of indole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2010). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications. Retrieved from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved from [Link]

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016). ResearchGate. Retrieved from [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

-

Indole Alkaloids with Potential Anticancer Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (n.d.). Scilit. Retrieved from [Link]

- Method for preparing 5-bromoindole. (2012). Google Patents.

-

Indole, a core nucleus for potent inhibitors of tubulin polymerization. (2006). PubMed. Retrieved from [Link]

-

Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2015). Indian Academy of Sciences. Retrieved from [Link]

- Preparation method of 5-methoxyindole. (2020). Google Patents.

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). CORE. Retrieved from [Link]

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 3. benchchem.com [benchchem.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. [PDF] First Suzuki-Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]